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molecular formula C62H130Si2 B8739374 Ethylenebis(tris(decyl)silane)

Ethylenebis(tris(decyl)silane)

Cat. No. B8739374
M. Wt: 931.9 g/mol
InChI Key: SRUMEPWGHNJFOI-UHFFFAOYSA-N
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Patent
US06278011B1

Procedure details

The reaction was carried out in a similar manner as described in Example I. A mixture of (n-C10H21)3SiH (25.0 g, 55.3 mmole), (n-C10H21)3SiCH═CH2 (26.4 g, 55.3 mmole) and Pt(acetylacetonate)2 (22 mg, 5.53×10−2 mmole) was placed in the flask. The reaction mixture was stirred at room temperature for two days and then at ˜40° C. for another two days. The product was purified by column chromatography as described in Example I. After removal of the solvent, a crude product was obtained. The crude product was distilled to remove the low boiling components at <230° C./5×10−5 mmHg and yielded the desired product (n-C10H21)3SiCH2CH2Si(n-C10H21)3 (48.4 g, colorless liquid, 94 percent yield). The infrared spectrum and mass spectra data were consistent with the expected structure. In the analysis for C62H130Si2, the amount calculated was: C, 79.91; H, 14.06; Si, 6.03 percent, while the amount found was: C, 80.12; H, 14.15; Si, 5.92 percent.
Quantity
25 g
Type
reactant
Reaction Step One
Name
(n-C10H21)3SiCH═CH2
Quantity
26.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pt(acetylacetonate)2
Quantity
22 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SiH:1]([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Si:32]([CH:63]=[CH2:64])([CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH3:62])([CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>>[Si:1]([CH2:64][CH2:63][Si:32]([CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH3:52])([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][CH3:62])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])([CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[SiH](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC
Name
(n-C10H21)3SiCH═CH2
Quantity
26.4 g
Type
reactant
Smiles
[Si](CCCCCCCCCC)(CCCCCCCCCC)(CCCCCCCCCC)C=C
Name
Pt(acetylacetonate)2
Quantity
22 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at ˜40° C. for another two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
a crude product was obtained
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled
CUSTOM
Type
CUSTOM
Details
to remove the low boiling components at <230° C./5×10−5 mmHg

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Name
Type
product
Smiles
[Si](CCCCCCCCCC)(CCCCCCCCCC)(CCCCCCCCCC)CC[Si](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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